5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Overview
Description
The compound you mentioned is an ester, which is an organic compound derived from carboxylic acids and alcohols . It contains a bromophenyl group, an oxazole ring, and a carboxylic acid ethyl ester group.
Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the bromophenyl group could also allow for reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Scientific Research Applications
Synthesis Methods
- The compound can be synthesized via the reaction of ethyl isocyanoacetic acid with sodium hydride in anhydrous benzene, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones. This method is applicable to derivatives of various carboxylic acids, including saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006).
Crystal Structure Analysis
- The structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which is structurally similar to the compound , has been studied using X-ray crystallographic, NMR, MS, and IR techniques. This type of analysis is crucial for understanding the compound's molecular arrangement and properties (Wang & Dong, 2009).
Potential Pharmacological Applications
- While the specific compound hasn't been directly studied for pharmacological applications, related compounds, such as those containing the oxazole ring, have been investigated for their potential as lipoxygenase inhibitors, with implications for anti-inflammatory treatments (Vinayagam et al., 2017).
Antimicrobial and Antifungal Activities
- Derivatives of oxazole-4-carboxylic acid ethyl esters, similar in structure to the compound of interest, have shown antimicrobial activity against various microorganisms and inhibitory effects on mycelial growth, though no significant antifungal activity against yeast-like fungi (Demirbas et al., 2004).
Synthesis of Novel Compounds
- The compound can be used as a precursor or intermediate in the synthesis of novel compounds, which may have unique properties and applications in various fields of chemistry and pharmacology (Kumar et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOUJAYOCAOVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693060 | |
Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester | |
CAS RN |
885274-09-9 | |
Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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